Exact Mass and Chromatographic Identity as a European Pharmacopoeia Teicoplanin Impurity
N-methoxy-N-methyl-2-(methylthio)nicotinamide is explicitly identified as Teicoplanin Impurity 16 in the European Pharmacopoeia 10.0 monograph [1]. Its exact mass of 212.27 Da (C₉H₁₂N₂O₂S) distinguishes it from all other teicoplanin‑related impurities (e.g., Impurity A with an exact mass of 168.22 Da for 2‑(methylthio)nicotinamide) and enables its specific detection by LC‑MS [2]. In contrast, generic nicotinamide (MW 122.12 Da) or N‑methoxy‑N‑methylnicotinamide (MW 166.18 Da) cannot serve as surrogates because they would not co‑elute at the designated relative retention time nor generate the required fragment ions in MS/MS analysis.
| Evidence Dimension | Exact Mass (Monoisotopic) and Molecular Formula |
|---|---|
| Target Compound Data | 212.27 Da; C₉H₁₂N₂O₂S |
| Comparator Or Baseline | Teicoplanin Impurity A (2‑(methylthio)nicotinamide): 168.22 Da; C₇H₈N₂OS |
| Quantified Difference | Δ44.05 Da (difference of C₂H₄O) |
| Conditions | 2D‑UPLC‑Q/TOF‑MS, positive ESI mode, as per European Pharmacopoeia 10.0 methodology |
Why This Matters
Procurement of the exact impurity reference standard is mandatory for method validation and regulatory filing under ICH Q3A/Q3B guidelines; a generic nicotinamide cannot fulfill this role.
- [1] European Pharmacopoeia 10.0. (2020). Teicoplanin Monograph. View Source
- [2] Shao, W. et al. (2023). Analysis of teicoplanin impurities by two-dimensional ultra performance liquid chromatography-quadrupole/time-of-flight mass spectrometry. Se Pu, 41(2), 195–204. View Source
